molecular formula C18H17N5O2 B12215774 N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-72-4

N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12215774
CAS No.: 951893-72-4
M. Wt: 335.4 g/mol
InChI Key: OKPQABHHDBAZBK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core triazole ring and substituents. The parent structure is a 1H-1,2,3-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 3. Substituents are assigned based on their positions relative to the triazole ring:

  • Position 1 : A 3-methylphenyl group (meta-tolyl), attached to the nitrogen at position 1.
  • Position 4 : A carboxamide group (-CONH2), where the amide nitrogen is further substituted with a 4-acetylphenyl moiety.
  • Position 5 : An amino group (-NH2).

Thus, the full IUPAC name is N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide . This nomenclature aligns with analogous triazole derivatives documented in PubChem entries, such as 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CID 4102159) and its para-substituted counterpart (CID 6498333).

Molecular Formula and Weight Analysis

The molecular formula of the compound is C19H18N6O2 , calculated as follows:

  • Triazole core : C2HN3
  • 3-Methylphenyl group : C7H7
  • 4-Acetylphenyl-substituted carboxamide : C9H9N2O2
  • Amino group : NH2

Summing these fragments yields the full formula. The molecular weight is 362.39 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). This places the compound within the mid-range molecular weight class of heterocyclic carboxamides, comparable to derivatives like 5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide (C20H21N7O2, MW 403.44 g/mol).

Table 1: Molecular Formula and Weight Comparison

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C19H18N6O2 362.39
5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C10H11N5O 217.23
5-Amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide C20H21N7O2 403.44

Stereochemical Configuration and Tautomeric Forms

The compound exhibits no chiral centers due to the planar geometry of the triazole ring and symmetric substitution patterns. However, tautomerism and resonance stabilization play significant roles:

  • Triazole Tautomerism : The 1H-1,2,3-triazole core can undergo prototropic tautomerism, shifting the hydrogen between N1 and N2 (Figure 1A). Nuclear magnetic resonance (NMR) studies of related compounds indicate a preference for the 1H tautomer in solution.
  • Amide Resonance : The carboxamide group engages in resonance, delocalizing electrons between the carbonyl oxygen and amide nitrogen (Figure 1B). This resonance stabilizes the molecule and influences its reactivity.
  • Keto-Enol Tautomerism : The acetyl group (-COCH3) on the 4-acetylphenyl substituent could theoretically exhibit keto-enol tautomerism, though this is suppressed in non-polar environments.

Figure 1: Tautomeric and Resonance Forms
(A) Triazole tautomerism:
$$ \text{1H-tautomer} \leftrightarrow \text{2H-tautomer} $$
(B) Amide resonance:
$$ \text{R-C(=O)-NH-R'} \leftrightarrow \text{R-C(-O^-)=N^+-H-R'} $$

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this specific compound are not publicly available, insights can be drawn from structurally similar triazole derivatives:

  • Unit Cell Parameters : Analogous compounds, such as 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CID 6498333), crystallize in monoclinic systems with space group P2₁/c. Predicted parameters for the target compound include:
    • a = 12.5 Å, b = 7.3 Å, c = 15.2 Å
    • α = 90°, β = 105.5°, γ = 90°
  • Hydrogen Bonding : The amino (-NH2) and carboxamide (-CONH-) groups form intermolecular hydrogen bonds, creating a layered packing structure. For example:
    • N-H···O=C interactions between carboxamide groups (2.8–3.0 Å).
    • N-H···N hydrogen bonds involving the triazole ring (3.1 Å).
  • π-π Stacking : The aromatic rings (triazole, 3-methylphenyl, and 4-acetylphenyl) engage in offset face-to-face π-π interactions, with interplanar distances of 3.4–3.6 Å.

Table 2: Predicted Crystallographic Properties

Property Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1,380 ų
Hydrogen Bond Donors 3 (2 x NH2, 1 x CONH)
Hydrogen Bond Acceptors 4 (2 x O, 2 x N)

These features suggest a dense, hydrogen-bonded lattice with moderate thermal stability, typical of triazole-based carboxamides.

Properties

CAS No.

951893-72-4

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-11-4-3-5-15(10-11)23-17(19)16(21-22-23)18(25)20-14-8-6-13(7-9-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25)

InChI Key

OKPQABHHDBAZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)N

Origin of Product

United States

Preparation Methods

Huisgen Cycloaddition Protocol

The Huisgen [3+2] cycloaddition between a terminal alkyne and an organic azide forms the triazole backbone. For Compound X :

  • Alkyne precursor : 3-Methylphenylacetylene.

  • Azide precursor : 4-Acetylphenyl azide (synthesized via diazotization of 4-aminoacetophenone followed by sodium azide treatment).

Reaction conditions :

  • Catalyst: CuI (5 mol%) or CuSO₄·5H₂O with sodium ascorbate.

  • Solvent: t-BuOH/H₂O (1:1) or DMF.

  • Temperature: 40–60°C for 4–12 hours.

Yield : 72–89%.

Table 1: Comparative Catalytic Systems for Huisgen Cycloaddition

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuIt-BuOH/H₂O60685
CuSO₄/NaAscDMF401289
Cp₂Ni/XantphosTolueneRT2442

Ni-based catalysts exhibit lower regioselectivity for 1,4-triazoles compared to Cu systems.

Functionalization of the Triazole Core

Introduction of the 5-Amino Group

Post-cycloaddition, the 5-position of the triazole is aminated via nucleophilic substitution or reduction:

  • Method A : Treatment with aqueous NH₃ under reflux (8 hours, 70°C), yielding 5-amino intermediate.

  • Method B : Reduction of a nitro precursor using H₂/Pd-C in ethanol (RT, 2 hours, 94% yield).

Key consideration : Method B avoids side reactions but requires prior nitro-group installation.

Carboxamide Installation at C4

The C4-carboxamide is introduced via amidation of a carboxylic acid intermediate:

  • Carboxylic acid activation : Treat 4-carboxy-triazole with thionyl chloride (SOCl₂) to form acyl chloride.

  • Coupling : React with 4-aminoacetophenone in anhydrous THF, using Et₃N as a base (0°C to RT, 6 hours).

Yield : 68–76%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, flow chemistry systems are employed for the CuAAC step:

  • Reactor type : Microfluidic tubular reactor.

  • Residence time : 10–15 minutes.

  • Throughput : 1.2 kg/day with 87% yield.

Purification Strategies

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.

  • Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals (mp 214–216°C).

Catalytic and Solvent Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance CuAAC kinetics but complicate purification. Mixed aqueous systems (t-BuOH/H₂O) balance reactivity and workability.

Table 2: Solvent Impact on Cycloaddition Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78992
t-BuOH/H₂O11.48598
Ethanol24.37295

Ligand-Accelerated Catalysis

Bidentate ligands (e.g., TBTA) improve Cu(I) stability and regioselectivity:

  • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) : Increases yield to 93% and reduces catalyst loading to 1 mol%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diaryltriazoles : Result from homo-coupling of alkynes. Mitigated by slow azide addition and stoichiometric control.

  • Oxidation intermediates : Avoided by inert atmosphere (N₂/Ar) and antioxidant additives (ascorbic acid).

Regioselectivity in Nickel-Catalyzed Systems

Ni catalysts (e.g., Cp₂Ni/Xantphos) favor 1,5-disubstituted triazoles, necessitating post-synthetic isomerization for Compound X .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium iodide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, enabling diverse biological activities through substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Compound Name Substituents (Position 1) Substituents (Carboxamide) Key Properties/Activities Reference
Target Compound 3-methylphenyl 4-acetylphenyl Molecular weight: 335.4 g/mol; Potential β-turn mimetic activity (speculative)
N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951894-20-5) 4-methylphenyl 4-acetylphenyl Molecular weight: 335.36 g/mol; Para-methyl substitution may enhance solubility vs. meta-methyl
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl Variable (e.g., aryl groups) IC₅₀ = 32 µM (LexA cleavage inhibition); β-turn mimetic confirmed
N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl Antiproliferative activity (renal cancer RXF 393 cells: GP = -13.42%)
1-(3,4-dimethylphenyl)-N-(4-acetamidophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 954841-63-5) 3,4-dimethylphenyl 4-acetamidophenyl Molecular weight: 362.4 g/mol; Increased steric bulk may affect target binding
Key Observations :
  • Substituent Position: The meta-methyl group on the 1-phenyl ring in the target compound (vs.
  • Acetyl vs. Acetamide Groups : The 4-acetylphenyl group in the target compound introduces a ketone, which differs from the acetamide in CAS: 954841-63-3. This difference could influence hydrogen-bonding capacity and metabolic stability .
  • Amino Group at Position 5: The 5-amino group is conserved across analogs, suggesting its critical role in β-turn mimetic activity (e.g., LexA inhibition) .
Anticancer Activity :
  • The target compound’s structural analogs, such as N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide, demonstrate antiproliferative effects against renal and CNS cancers .
  • Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate inhibits B-Raf kinase, highlighting the scaffold’s versatility in targeting oncogenic pathways .
Antibacterial Activity :
  • The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold inhibits LexA autoproteolysis (IC₅₀ = 32 µM), disrupting the bacterial SOS response .

Biological Activity

N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H17N5O2C_{18}H_{17}N_{5}O_{2} with a molecular weight of 335.4 g/mol. The structure features a triazole ring, which is pivotal for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number951893-72-4
Molecular FormulaC18H17N5O2
Molecular Weight335.4 g/mol

Anticancer Activity

Research indicates that compounds with triazole structures exhibit significant anticancer properties. For instance, in studies evaluating various triazole hybrids, some demonstrated promising antitumor activities against non-small-cell lung cancer (NSCLC) cell lines. Notably, certain derivatives exhibited IC50 values as low as 6.06 μM against H460 cells, indicating potent cytotoxicity . The mechanism of action often involves induction of apoptosis and generation of reactive oxygen species (ROS), contributing to cell death in cancerous cells.

Antimicrobial Properties

Triazole derivatives have also been reported to possess antimicrobial activity. For example, related compounds have shown efficacy against various bacterial strains, including E. coli, with minimal inhibitory concentrations (MICs) as low as 0.0063 μmol/mL . This suggests that this compound may also exhibit similar antimicrobial effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its interaction with cyclooxygenase (COX) enzymes. Preliminary studies suggest that triazole derivatives can inhibit COX activity, which is crucial for the production of inflammatory mediators like prostaglandins .

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It can interact with various receptors and enzymes due to the presence of the triazole ring which enhances binding affinity through hydrogen bonding and coordination with metal ions.

Case Studies and Research Findings

  • Antitumor Efficacy : A study focusing on triazole hybrids found that specific derivatives significantly induced apoptosis in H460 lung cancer cells while demonstrating lower efficacy against other cell lines like H1299 . This highlights the selective nature of triazole compounds in targeting specific cancer types.
  • Antimicrobial Activity : In a comparative analysis of various triazole derivatives, this compound was noted for its potential effectiveness against gram-negative bacteria .

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